3-Oxocyclobutane-1,1-dicarboxylic acid

CAS No.: 129314-76-7

Cat. No.: VC8066373

Molecular Formula: C6H6O5

Molecular Weight: 158.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129314-76-7 |

|---|---|

| Molecular Formula | C6H6O5 |

| Molecular Weight | 158.11 g/mol |

| IUPAC Name | 3-oxocyclobutane-1,1-dicarboxylic acid |

| Standard InChI | InChI=1S/C6H6O5/c7-3-1-6(2-3,4(8)9)5(10)11/h1-2H2,(H,8,9)(H,10,11) |

| Standard InChI Key | QTZIWJVUUXVIKM-UHFFFAOYSA-N |

| SMILES | C1C(=O)CC1(C(=O)O)C(=O)O |

| Canonical SMILES | C1C(=O)CC1(C(=O)O)C(=O)O |

Introduction

Chemical Structure and Nomenclature

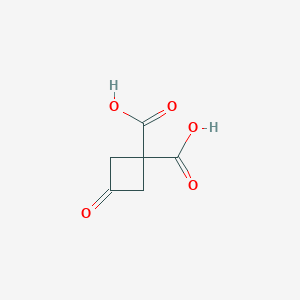

The IUPAC name for this compound is 3-oxocyclobutane-1,1-dicarboxylic acid, reflecting its cyclobutane backbone substituted with two carboxylic acid groups and a ketone. Key structural identifiers include:

The cyclobutane ring introduces significant ring strain, which influences its reactivity and stability. X-ray crystallography and computational studies suggest a puckered conformation for the cyclobutane ring, with the carboxylic acid groups adopting equatorial positions to minimize steric hindrance .

Synthesis Methods

Cyclization of Malonate Esters

A common route involves the cyclization of malonate esters with halogenated precursors. For example, 1,3-dichloroacetone reacts with ethylene glycol to form a ketal intermediate, which undergoes cyclization with methyl malonate under acidic conditions. Hydrolysis with concentrated hydrochloric acid yields the final product with a reported yield of 72.8% .

Reaction Scheme:

Phase-Transfer Catalysis

Alternative methods employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. In one approach, 2-acyl-1,3-dibromopropanol reacts with diisopropyl malonate in polar aprotic solvents (e.g., DMF) under alkaline conditions. Subsequent oxidation with sodium hypochlorite and TEMPO, followed by deacidification, yields the target compound .

Key Conditions:

Comparative Analysis of Synthetic Routes

Physical and Chemical Properties

Physicochemical Data

-

Molecular Weight: 158.11 g/mol

-

Solubility: Slightly soluble in water, soluble in polar aprotic solvents (e.g., DMSO) .

-

pKa: Predicted values for carboxylic acid groups range from 4.35 to 4.85, though experimental data remain limited .

Spectral Characteristics

-

IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) .

-

NMR: NMR (D₂O): δ 3.2–3.5 (m, cyclobutane protons), δ 12.1 (s, COOH) .

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound is a key intermediate in synthesizing Abrocitinib, a JAK1 inhibitor approved for atopic dermatitis . It also features in the production of CETP inhibitors and thrombin antagonists .

Amino Acid Synthesis

Russian Chemical Reviews highlight its role in synthesizing cyclobutane-based amino acids, such as 1-amino-3-phosphonylpropylcyclobutane-1-carboxylic acid, via Horner-Wadsworth-Emmons reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume